3-Methoxypentane-1,5-diol
Description
3-Methoxypentane-1,5-diol (C₆H₁₄O₃; molecular weight: 134.18 g/mol) is a branched diol featuring a methoxy (-OCH₃) substituent at the C3 position of a pentane backbone. This structural configuration confers unique physicochemical properties, such as moderate polarity and enhanced solubility in both aqueous and organic phases compared to unsubstituted diols.
Properties
Molecular Formula |
C6H14O3 |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-methoxypentane-1,5-diol |
InChI |
InChI=1S/C6H14O3/c1-9-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
VHFVMYBTUDFQNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methoxypentane-1,5-diol with structurally and functionally related diols:
Key Findings from Structural and Functional Comparisons:
Substituent Effects on Bioactivity :
- The methoxy group in this compound may enhance lipid solubility and skin penetration compared to unsubstituted pentane-1,5-diol, similar to how 2-methoxy-9,10-dihydrophenanthrene-4,5-diol shows improved target binding due to its methoxy-aromatic structure .
- Phenyl-substituted diols (e.g., 3-phenylpentane-1,5-diol) exhibit conformational flexibility, making them valuable in asymmetric synthesis and crystal engineering .
Performance in Dermatology :
- Pentane-1,5-diol outperforms propane-1,2-diol as a percutaneous absorption enhancer, increasing terbinafine delivery by 2.5-fold at 5% concentration . Its antimicrobial activity further supports its use in topical formulations .
- This compound is theorized to offer similar or superior enhancer properties, but experimental validation is required.
Toxicity and Safety :
- 3-Thiapentane-1,5-diol (thiodiglycol) is associated with higher toxicity due to sulfur content, necessitating stringent safety protocols .
- Unsubstituted diols like pentane-1,5-diol have well-documented safety profiles, with standard first-aid measures for skin/eye contact .
Industrial and Synthetic Utility :
- 1,5-Diketones (e.g., 3-aryl derivatives) serve as intermediates for heterocyclic compounds, highlighting the versatility of 1,5-diol derivatives in organic synthesis .
Q & A
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